16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
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Overview
Description
16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some pyrazole derivatives have been shown to inhibit key enzymes or disrupt essential biochemical pathways .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, often leading to changes in cell function or viability .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one typically involves the condensation of a suitable pyrazole derivative with an appropriate steroidal precursor. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond in the steroidal backbone can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated steroidal derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives
Scientific Research Applications
16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
3-hydroxyandrost-5-en-17-one derivatives: These compounds share the steroidal backbone and are investigated for their hormonal and therapeutic effects
Uniqueness
16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one is unique due to the combination of the pyrazole ring and the steroidal backbone, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
(16Z)-16-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-5-28-16(2)18(15-27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVXROOOLSXZHU-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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